molecular formula C6Cl2F12 B1612726 2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane CAS No. 80201-33-8

2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane

Cat. No.: B1612726
CAS No.: 80201-33-8
M. Wt: 370.95 g/mol
InChI Key: HFHDZBVFOMETSD-UHFFFAOYSA-N
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Description

2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity to the molecule. This compound is used in various scientific research applications due to its distinctive chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation process, which involves the addition of trifluoromethyl radicals to a suitable precursor . This reaction is often carried out under controlled conditions using specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, where the precursor compounds are subjected to fluorinating agents under high pressure and temperature. The use of specialized equipment and safety protocols is essential due to the highly reactive nature of fluorine.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane undergoes various chemical reactions, including:

    Substitution Reactions: Where chlorine atoms can be replaced by other functional groups.

    Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.

    Radical Reactions: Particularly involving the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Fluorinating Agents: Such as elemental fluorine or fluorine-containing compounds.

    Catalysts: Including metal-based catalysts for facilitating radical reactions.

    Solvents: Such as dichloromethane or acetonitrile, which provide a suitable medium for the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while radical reactions can produce complex fluorinated organic compounds.

Scientific Research Applications

2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in the synthesis of other fluorinated compounds.

    Biology: In the study of fluorinated biomolecules and their interactions.

    Medicine: For the development of pharmaceuticals with enhanced stability and bioavailability.

    Industry: In the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances the compound’s ability to participate in various chemical reactions, often through radical intermediates. These interactions can lead to the formation of stable products with unique properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorononafluoro-2-(difluoromethyl)pentane
  • 2,3-Dichlorononafluoro-2-(pentafluoroethyl)pentane
  • 2,3-Dichlorononafluoro-2-(hexafluoropropyl)pentane

Uniqueness

2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

2,3-dichloro-1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl2F12/c7-1(4(12,13)14,5(15,16)17)2(8,9)3(10,11)6(18,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHDZBVFOMETSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)Cl)(C(F)(F)F)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl2F12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604005
Record name 2,3-Dichloro-1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80201-33-8
Record name 2,3-Dichloro-1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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